AM281

説明

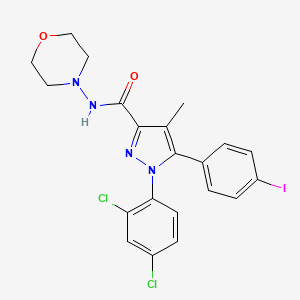

radioligand for cannabinoid CB1 receptors; structure in first source

Structure

3D Structure

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2IN4O2/c1-13-19(21(29)26-27-8-10-30-11-9-27)25-28(18-7-4-15(22)12-17(18)23)20(13)14-2-5-16(24)6-3-14/h2-7,12H,8-11H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFFBPZYXRNAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCOCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122269 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202463-68-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202463-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM 281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202463681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM281 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-281 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBP4A4DYH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM281: A Technical Guide to a Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM281, chemically identified as N-(morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Its selectivity for the CB1 receptor over the cannabinoid type 2 (CB2) receptor makes it an invaluable tool in the study of the endocannabinoid system and a molecule of interest in therapeutic development. This document provides a comprehensive technical overview of this compound, including its binding characteristics, experimental protocols for its use in both in vitro and in vivo research, and its impact on downstream signaling pathways.

Core Properties of this compound

This compound is a synthetic, small-molecule antagonist of the CB1 receptor, acting as an inverse agonist in some systems.[3] It is structurally analogous to another well-known CB1 receptor antagonist, SR141716A (rimonabant). The key physicochemical and pharmacological properties of this compound are summarized below.

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of this compound is its high affinity and selectivity for the CB1 receptor. The following table summarizes its binding affinity (Ki) for both CB1 and CB2 receptors, demonstrating its significant selectivity.

| Receptor | Binding Affinity (Ki) | Source |

| CB1 | 12 nM | |

| CB2 | 4200 nM |

The approximately 350-fold selectivity for the CB1 receptor underscores the utility of this compound in specifically probing CB1-mediated physiological and pathological processes.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below.

Caption: Synthetic pathway of this compound.

Experimental Protocols

This compound has been utilized in a variety of experimental settings to investigate the role of the CB1 receptor. Detailed methodologies for key experiments are provided below.

In Vitro Assays

This assay is fundamental for determining the binding affinity of this compound to cannabinoid receptors.

-

Objective: To determine the Ki of this compound for CB1 and CB2 receptors.

-

Materials:

-

Membrane preparations from tissues or cells expressing CB1 or CB2 receptors (e.g., rat brain for CB1, spleen for CB2).

-

Radioligand (e.g., [3H]CP55,940 or [125I]this compound).

-

This compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate membrane homogenates with a fixed concentration of radioligand and varying concentrations of this compound.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

This functional assay assesses the ability of this compound to antagonize G-protein activation by CB1 receptor agonists.

-

Objective: To determine the functional antagonist properties of this compound at the CB1 receptor.

-

Materials:

-

Membrane preparations from cells expressing CB1 receptors.

-

[35S]GTPγS.

-

CB1 receptor agonist (e.g., WIN55,212-2).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

-

GDP.

-

-

Protocol:

-

Pre-incubate membranes with this compound or vehicle.

-

Add a CB1 agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes.

-

This compound, as an antagonist, will inhibit the agonist-stimulated increase in [35S]GTPγS binding.

-

Caption: Workflow for a GTPγS binding assay.

In Vivo Studies

This task is used to evaluate the effects of this compound on learning and memory.

-

Objective: To assess the impact of this compound on cognitive function.

-

Animals: Male mice or rats.

-

Apparatus: An open-field arena with two distinct objects.

-

Protocol:

-

Habituation: Allow the animal to explore the empty arena.

-

Training (T1): Place the animal in the arena with two identical objects.

-

Administration: Administer this compound (e.g., 0.1-2.0 mg/kg, intraperitoneally) or vehicle either before T1 (to assess acquisition) or immediately after T1 (to assess consolidation).[4]

-

Testing (T2): After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring the familiar and novel objects. A preference for the novel object indicates successful memory of the familiar object. The discrimination index is calculated to quantify memory performance.

-

This paradigm is used to assess the rewarding or aversive properties of a drug.

-

Objective: To determine if this compound has rewarding or aversive effects.

-

Animals: Male rats.[5]

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Protocol:

-

Pre-conditioning (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.

-

Conditioning: Over several days, pair the administration of this compound (e.g., 0.1, 0.5, or 2.5 mg/kg) with one compartment and the vehicle with the other.[5]

-

Post-conditioning (Test): Place the animal in the apparatus with free access to both compartments and record the time spent in each.

-

Data Analysis: An increase in time spent in the drug-paired compartment indicates a rewarding effect (preference), while a decrease suggests an aversive effect.

-

Downstream Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. As an antagonist/inverse agonist, this compound blocks the downstream signaling cascades initiated by the activation of the CB1 receptor by endocannabinoids or synthetic agonists.

Caption: CB1 receptor downstream signaling.

Upon activation by an agonist, the CB1 receptor, through Gαi/o, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, CB1 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6] By blocking the CB1 receptor, this compound prevents these downstream effects. Interestingly, one study has shown that in RBL2H3 cells, this compound did not affect ERK and Akt phosphorylation induced by the CB1/CB2 agonist CP55940, suggesting that in this specific cell line, these signaling events may be mediated by the CB2 receptor.

Conclusion

This compound is a well-characterized and highly selective CB1 receptor antagonist that serves as a critical tool for researchers in the field of endocannabinoid signaling. Its potent and selective nature allows for the precise dissection of CB1 receptor function in a multitude of physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for the effective utilization of this compound in both in vitro and in vivo research settings. Continued investigation with this valuable pharmacological tool will undoubtedly further our understanding of the complex roles of the endocannabinoid system in health and disease.

References

- 1. 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholino-1H-pyrazole-3-carboxamide [pdspdb.unc.edu]

- 2. 1-(2,4-DICHLOROPHENYL)-5-(4-IODOPHENYL)-4-METHYL-N-4-MORPHOLINYL-1H-PYRAZOLE-3-CARBOXAMIDE | 202463-68-1 [amp.chemicalbook.com]

- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid receptor agonists modulate oligodendrocyte differentiation by activating PI3K/Akt and the mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of AM281: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM281, with the chemical name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist.[1][2][3] Its high affinity for the CB1 receptor over the CB2 receptor has made it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Core Pharmacological Profile

This compound acts as a potent and selective antagonist/inverse agonist at the CB1 receptor.[1][2][3] This means it not only blocks the action of cannabinoid agonists but also reduces the basal activity of the receptor. Its selectivity for CB1 over CB2 receptors is a key feature, allowing for the specific investigation of CB1-mediated pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 12 nM | [1][2][4][5][6] |

| CB2 | 4200 nM | [1][2][4][5][6] | |

| IC50 | CB1 | 9.91 nM | [7] |

| CB2 | 13000 nM | [7] | |

| In Vivo IC50 (Displacement of [¹³¹I]this compound) | CB1 | 0.45 mg/kg | [8] |

Table 1: Binding Affinity and Potency of this compound

| Animal Model | Dose | Effect | Reference |

| Mice | 0.3 mg/kg (i.v.) | Increased locomotor activity | [8] |

| Morphine-withdrawal mice | 2.5 mg/kg (chronic) | Improved recognition memory | [9][10] |

| Morphine-withdrawal mice | 5 mg/kg (acute) | Improved recognition memory | [9][10] |

| Rats | 0.1, 0.5, 2.5 mg/kg (CPP) | No conditioned place preference in drug-naïve rats | [11][12] |

| Rats | 0.005, 0.025, 0.1 mg/kg/infusion (SA) | No self-administration in drug-naïve rats | [11][12] |

Table 2: In Vivo Effects of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CB1/CB2 Receptor Binding Assay

This protocol describes a radioligand displacement assay to determine the binding affinity of this compound for CB1 and CB2 receptors.

-

Tissue Preparation:

-

Rat forebrain (for CB1) and mouse spleen (for CB2) membranes are prepared by homogenization in a buffer.

-

The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended.

-

-

Assay Conditions:

-

Membrane preparations are incubated with a specific radioligand (e.g., [³H]CP55,940).

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

The amount of bound radioligand is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Locomotor Activity Assessment

This protocol outlines the methodology for assessing the effect of this compound on spontaneous locomotor activity in mice.

-

Apparatus: An open-field arena (e.g., 40-50 cm square for mice) equipped with infrared beams or a video tracking system.[3]

-

Procedure:

-

Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

This compound or vehicle is administered to the mice (e.g., intravenously).

-

Each mouse is placed individually in the center of the open-field arena.

-

Locomotor activity is recorded for a specific duration (e.g., 60-120 minutes).

-

-

Parameters Measured:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena.

-

Number of rearings (vertical activity).

-

Number of line crossings.

-

Novel Object Recognition Test

This protocol describes the novel object recognition task used to evaluate the effect of this compound on memory.

-

Apparatus: An open-field arena similar to the one used for locomotor activity assessment. Two sets of identical objects and one novel object are required.

-

Procedure:

-

Habituation: Mice are allowed to explore the empty arena for a set period on consecutive days.

-

Familiarization Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration (e.g., 5-10 minutes).

-

Inter-trial Interval: The mouse is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).

-

Test Phase (T2): One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena to explore for a set duration.

-

-

Data Analysis:

-

The time spent exploring the familiar and novel objects is recorded.

-

A recognition index (RI) is calculated, typically as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher RI indicates better recognition memory.

-

Signaling Pathways and Visualizations

As a CB1 receptor inverse agonist, this compound can modulate downstream signaling pathways. The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13]

References

- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. treat-nmd.org [treat-nmd.org]

- 3. grokipedia.com [grokipedia.com]

- 4. anilocus.com [anilocus.com]

- 5. researchgate.net [researchgate.net]

- 6. fpn-ie.maastrichtuniversity.nl [fpn-ie.maastrichtuniversity.nl]

- 7. researchgate.net [researchgate.net]

- 8. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]

- 9. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and functional insights into the G protein-coupled receptors: CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AM281: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM281, chemically identified as 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and highly selective antagonist/inverse agonist for the cannabinoid receptor type 1 (CB1).[1][2][3][4] This selectivity for the CB1 receptor over the CB2 receptor makes it an invaluable tool in the study of the endocannabinoid system. This document provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, intended for researchers and professionals in the field of drug development. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the periphery, particularly in immune cells. The development of selective ligands for these receptors is paramount for elucidating their specific functions and for the development of targeted therapeutics. This compound emerged from the search for a potent and selective CB1 receptor antagonist, designed as an analog of SR141716A.[3][4] Its high affinity and selectivity for the CB1 receptor have established it as a critical pharmacological tool.

Quantitative Data

The binding affinity of this compound for cannabinoid receptors has been determined through radioligand binding assays. The key quantitative data are summarized in the table below for ease of comparison.

| Receptor | Ligand Competition Assay | Kᵢ (nM) | Source |

| CB1 (rat forebrain membranes) | [³H]-CP-55,940 | 12 | [1][3][4] |

| CB2 (mouse spleen membranes) | [³H]-CP-55,940 | 4200 | [1][3][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process, the key steps of which are outlined below.

Step 1: Synthesis of N-(Morpholin-4-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide

A detailed protocol for a similar pyrazole (B372694) carboxamide synthesis is as follows:

-

To a stirred solution of the starting ester in dry tetrahydrofuran (B95107) (THF), add 4-aminomorpholine.

-

Cool the mixture and add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in hexane (B92381) dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent such as chloroform.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired amide.

Step 2: Stille Coupling for the Synthesis of N-(Morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-tributyltinphenyl)-4-methyl-1H-pyrazole-3-carboxamide

A general protocol for Stille coupling is as follows:

-

To a suspension of the bromo-pyrazole derivative in freshly distilled triethylamine, add bis(tributyltin).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere (e.g., argon).

-

Heat the reaction mixture to reflux for an extended period (e.g., 30 hours).

-

After cooling to room temperature, remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the tributyltin derivative.

Step 3: Iodination to Yield this compound

A general protocol for the iodination of an organotin compound is as follows:

-

Dissolve the tributyltin derivative in a suitable solvent like carbon tetrachloride.

-

Add a solution of iodine in the same solvent dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford this compound.

CB1 and CB2 Receptor Binding Assay

This protocol outlines a standard radioligand competition binding assay to determine the binding affinity (Kᵢ) of this compound.

-

Membrane Preparation:

-

Homogenize rat forebrain (for CB1) or mouse spleen (for CB2) tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]-CP-55,940 at a concentration near its Kₔ), and varying concentrations of this compound.

-

For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Assay for Inverse Agonism ([³⁵S]GTPγS Binding Assay)

This assay measures the ability of this compound to inhibit the basal activity of the CB1 receptor.

-

Assay Setup:

-

In a 96-well plate, combine CB1 receptor-expressing cell membranes, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

For basal activity, no ligand is added. To determine agonist-stimulated binding, a known CB1 agonist is included.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

A decrease in basal [³⁵S]GTPγS binding in the presence of this compound indicates inverse agonist activity. The EC₅₀ value for this inhibition can be determined.

-

Mandatory Visualizations

Conclusion

This compound stands as a cornerstone in cannabinoid research due to its high potency and selectivity as a CB1 receptor antagonist/inverse agonist. Its well-defined synthesis and pharmacological profile have enabled significant advancements in understanding the physiological and pathophysiological roles of the endocannabinoid system. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this dynamic field.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of AM281

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM281 is a potent and selective antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).[1] As a derivative of the diarylpyrazole class of cannabinoid ligands, it has been instrumental in the characterization of the endocannabinoid system and the investigation of the physiological roles of the CB1 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to support researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide, possesses a complex aromatic structure.[2][3] Its chemical formula is C21H19Cl2IN4O2, and it has a molecular weight of approximately 557.21 g/mol .[2][3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide | [2][3] |

| Chemical Formula | C21H19Cl2IN4O2 | [2][3] |

| Molecular Weight | 557.21 g/mol | [2][3] |

| CAS Number | 202463-68-1 | [2] |

| SMILES String | O=C(C1=NN(C2=CC=C(Cl)C=C2Cl)C(C3=CC=C(I)C=C3)=C1C)NN4CCOCC4 | [2] |

| Appearance | Solid powder | [2] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Reference |

| DMSO | Soluble | [2] |

| Storage (Powder) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |

| Storage (In Solvent) | -80°C for up to 6 months. | [2] |

Pharmacological Properties

This compound is a high-affinity ligand for the CB1 receptor, exhibiting antagonist and inverse agonist properties. Its selectivity for the CB1 receptor over the CB2 receptor is a key feature of its pharmacological profile.

Table 3: Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 12 nM | [1] |

| CB2 | 4200 nM | [1] | |

| Functional Activity (IC50) | CB1 | 9.91 nM | [2] |

| CB2 | 13000 nM | [2] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., rat brain membranes for CB1, mouse spleen membranes for CB2).

-

Radioligand: [3H]CP55,940 or another suitable high-affinity cannabinoid agonist/antagonist.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the binding buffer.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for IC50 Determination (cAMP Accumulation Assay)

Objective: To determine the functional antagonist/inverse agonist activity (IC50) of this compound by measuring its effect on agonist-inhibited cAMP production.

Materials:

-

A suitable cell line expressing the human CB1 receptor and engineered to report cAMP levels (e.g., CHO-K1 cells).

-

A CB1 receptor agonist (e.g., CP55,940).

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylate cyclase).

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell culture medium and supplements.

Methodology:

-

Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a CB1 agonist (e.g., the EC80 concentration) to the wells.

-

Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, is determined using non-linear regression.

Signaling Pathways

As a CB1 receptor antagonist/inverse agonist, this compound blocks the canonical Gαi/o-protein-coupled signaling cascade initiated by endocannabinoids or synthetic agonists. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cAMP levels.

Caption: this compound blocks agonist activation of the CB1 receptor.

Caption: Workflow for determining the Ki value of this compound.

Caption: Workflow for determining the IC50 value of this compound.

References

AM281: A Technical Guide for Neuroscience and Cannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM281 is a potent and selective cannabinoid CB1 receptor antagonist and inverse agonist.[1] Chemically identified as N-(morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, it is an analog of the well-known CB1 antagonist SR141716A.[2][3][4] Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for elucidating the role of the endocannabinoid system in various physiological and pathological processes. This guide provides a comprehensive overview of this compound's pharmacological properties, experimental applications, and relevant protocols to support its use in neuroscience and cannabinoid research.

Core Properties of this compound

This compound acts as a selective antagonist at the CB1 receptor, effectively blocking the action of cannabinoid agonists.[2][3][4] It also exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][5] This dual action makes it a powerful tool for investigating the constitutive activity of CB1 receptors and the physiological relevance of endogenous cannabinoid tone.

Quantitative Data: Binding Affinities and Potency

The following table summarizes the key binding affinities and potency values for this compound at cannabinoid receptors.

| Parameter | Receptor | Value | Species | Tissue/Cell Preparation | Reference |

| Ki | CB1 | 12 nM | Rat | Brain membrane preparations | [1][2][3][4] |

| Ki | CB2 | 4200 nM | Mouse | Spleen membrane preparations | [1][2][3][4] |

| IC50 | CB1 | 9.91 nM | Not Specified | Not Specified | [6] |

| IC50 | CB2 | 13000 nM | Not Specified | Not Specified | [6] |

| IC50 | CB1 (in vivo displacement) | 0.45 mg/kg | Not Specified | In vivo binding of [¹³¹I]this compound | [5] |

Signaling Pathways

This compound, as a CB1 receptor antagonist/inverse agonist, modulates downstream signaling cascades initiated by CB1 receptor activation. The primary mechanism involves blocking G-protein coupling and subsequent inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: this compound signaling pathway at the CB1 receptor.

Experimental Applications and In Vivo Effects

This compound has been utilized in a variety of in vivo studies to investigate the role of the CB1 receptor in different physiological and behavioral contexts.

Quantitative Data: In Vivo Studies

| Study Focus | Animal Model | This compound Dose(s) | Administration Route | Key Findings | Reference |

| Locomotor Activity | Not Specified | 0.3 mg/kg | Intravenous (i.v.) | Restored locomotor activity reduced by WIN 55,212-2; doubled locomotor activity when administered alone. | [5] |

| Memory in Morphine Withdrawal (Spontaneous) | Male NMRI mice | Acute: 2.5, 5, 10 mg/kg; Chronic: 0.62, 1.25, 2.5 mg/kg | Intraperitoneal (i.p.) | Chronic (2.5 mg/kg) and acute (5 mg/kg) doses improved memory impairment. | [7][8] |

| Memory in Morphine Withdrawal (Naloxone-precipitated) | Male mice | Acute: 5 mg/kg; Chronic: 2.5 mg/kg | Not Specified | Chronic administration was more effective than acute in preventing memory loss. | [9] |

| Endotoxin (B1171834) Shock | Male Wistar rats | 0.1 mg/kg/min | Intravenous (i.v.) infusion | Prevented endotoxin-induced decreases in systemic arterial pressure and blood flow; restored mesenteric arterial blood flow. | [10] |

| Feeding Behavior | Male Lewis rats | 5, 10, 20, 40 µg | Intracerebroventricular | Significantly blocked deprivation-induced food intake at 20 µg and 40 µg. | [11] |

| Abuse Potential | Sprague-Dawley rats | CPP: 0.1, 0.5, 2.5 mg/kg; SA: 0.005, 0.025, 0.1 mg/kg/infusion | Not Specified | No rewarding or reinforcing properties in drug-naïve rats. | [12] |

Experimental Protocols

While specific, detailed protocols should be optimized for individual experimental setups, the following provides a synthesized overview of methodologies reported in the literature for in vivo studies using this compound.

General Preparation and Administration

-

Drug Preparation: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 4% dimethyl sulfoxide (B87167) (DMSO) and 0.9% saline.[7] For intravenous (i.v.) administration, the vehicle should be appropriate for direct entry into the bloodstream. It is recommended to prepare solutions freshly for each experiment.[7]

-

Administration: The route of administration will depend on the experimental question. Intraperitoneal injections are common for systemic behavioral studies, while intravenous administration allows for more rapid and direct effects. Intracerebroventricular injections are used to target the central nervous system directly.

Example Experimental Workflow: Object Recognition Task in Mice

This workflow is based on studies investigating the effect of this compound on memory impairment during morphine withdrawal.[7][8][9]

Caption: Workflow for an object recognition task with this compound.

Detailed Steps:

-

Animal Model: Male NMRI mice (25-30g) are commonly used.[7]

-

Morphine Dependence Induction: Mice are made dependent by administering increasing doses of morphine (e.g., 30 mg/kg to 90 mg/kg) subcutaneously twice daily for three days.[7][9]

-

This compound Administration:

-

Object Recognition Task:

-

Habituation: On the test day, mice are allowed to explore the empty open-field apparatus for a set period (e.g., 15 minutes).[9]

-

First Trial (T1): Two identical objects are placed in the open field, and the mouse is allowed to explore them for a defined duration (e.g., 12 minutes).[9]

-

Test Trial (T2): After a retention interval, one of the original objects is replaced with a novel object, and the mouse is returned to the apparatus for a shorter period (e.g., 5 minutes).[9]

-

-

Data Analysis: The time spent exploring the novel and familiar objects is recorded. A recognition index (RI) is calculated, often as the difference in exploration time for the novel versus the familiar object, divided by the total exploration time. An improvement in memory is indicated by a higher RI, reflecting a preference for exploring the novel object.[7][9]

Conclusion

This compound is a critical research tool for investigating the cannabinoid system. Its selectivity for the CB1 receptor allows for targeted studies into the receptor's role in a wide array of neurological processes, from memory and cognition to motor control and feeding behavior. The data and protocols summarized in this guide provide a foundation for researchers to effectively design and implement studies utilizing this potent antagonist/inverse agonist. As with any pharmacological agent, careful consideration of dosage, administration route, and appropriate behavioral or physiological assays is essential for obtaining robust and reproducible results.

References

- 1. AM 281 | CB1 Receptors | Tocris Bioscience [tocris.com]

- 2. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound, a cannabinoid antagonist, on circulatory deterioration and cytokine production in an endotoxin shock model: comparison with norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the cannabinoid antagonists this compound and AM630 on deprivation-induced intake in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AM281 in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM281, a synthetic diarylpyrazole derivative, is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action within the endocannabinoid system, and its effects on key signaling pathways. Detailed experimental protocols for in-vitro and in-vivo characterization are provided, along with a quantitative summary of its binding affinities and functional potencies. This document is intended to serve as a resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting CB1 receptors.

Introduction

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, inflammation, appetite, and pain perception. The primary mediators of the ECS are the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the periphery, particularly on immune cells.

This compound, with the chemical name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, has emerged as a valuable pharmacological tool for elucidating the physiological functions of the CB1 receptor. Its high affinity and selectivity for CB1, coupled with its inverse agonist properties, allow for the investigation of both agonist-mediated and constitutive receptor activity.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide |

| Molecular Formula | C₂₁H₁₉Cl₂IN₄O₂ |

| Molecular Weight | 557.22 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Profile of this compound

This compound is characterized by its high binding affinity and selectivity for the CB1 receptor over the CB2 receptor. It acts as both a competitive antagonist, blocking the effects of cannabinoid agonists, and as an inverse agonist, reducing the basal, constitutive activity of the CB1 receptor.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the key quantitative data for this compound from various in-vitro and in-vivo studies.

| Binding Affinity (Ki) | |

| Receptor | Ki (nM) |

| Human CB1 | 12[1][2] |

| Human CB2 | 4200[1][2] |

| In-Vivo Receptor Occupancy | |

| Parameter | Value |

| IC50 for displacement of [¹³¹I]this compound in mouse brain | 0.45 mg/kg (i.v.)[3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the CB1 receptor, a Gi/o-coupled GPCR. As an antagonist, it competitively inhibits the binding of endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists. As an inverse agonist, this compound stabilizes the inactive conformation of the CB1 receptor, thereby reducing its constitutive signaling activity.

Modulation of Adenylyl Cyclase Signaling

The canonical signaling pathway for the CB1 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking agonist-induced activation, this compound prevents this decrease in cAMP. Furthermore, due to its inverse agonist properties, this compound can increase basal cAMP levels by attenuating the constitutive inhibitory activity of the CB1 receptor on adenylyl cyclase.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The CB1 receptor can also modulate the activity of the MAPK/ERK (extracellular signal-regulated kinase) pathway. Agonist binding to CB1 can lead to the activation of ERK, a key regulator of cell proliferation, differentiation, and survival. As an antagonist, this compound can block this agonist-induced ERK activation. The inverse agonist effects of this compound on this pathway are more complex and can be cell-type specific.

Experimental Protocols

In-Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CB1 receptor.

-

Materials:

-

Membrane preparations from rat forebrain or CHO cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]-CP55,940 (specific activity ~120 Ci/mmol).

-

Unlabeled this compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4.

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate membrane preparations (50-100 µg protein) with various concentrations of unlabeled this compound and a fixed concentration of [³H]-CP55,940 (e.g., 0.5 nM) in binding buffer.

-

Define non-specific binding using a high concentration of a potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Functional Assay

This protocol measures the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.

-

Materials:

-

CHO cells stably expressing the human CB1 receptor.

-

This compound.

-

CB1 receptor agonist (e.g., WIN 55,212-2).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Procedure:

-

Plate CHO-CB1 cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

-

To measure antagonist effects, add a fixed concentration of a CB1 agonist.

-

Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

-

To determine inverse agonist activity, perform the assay in the absence of a CB1 agonist.

-

In-Vivo Receptor Occupancy Study

This protocol describes a method to determine the in-vivo occupancy of CB1 receptors by this compound.

-

Materials:

-

Mice or rats.

-

[¹²³I]this compound or another suitable radiolabeled CB1 antagonist.

-

Unlabeled this compound.

-

SPECT (Single Photon Emission Computed Tomography) scanner.

-

-

Procedure:

-

Administer various doses of unlabeled this compound intravenously to different groups of animals.

-

After a predetermined time, administer a tracer dose of [¹²³I]this compound intravenously.

-

Acquire SPECT images of the brain for a specified duration.

-

Define regions of interest (ROIs) in brain areas with high (e.g., striatum) and low (e.g., cerebellum) CB1 receptor density.

-

Calculate the specific binding of the radiotracer in the high-density regions.

-

Determine the dose of unlabeled this compound that causes 50% inhibition of specific radiotracer binding (IC50).

-

Conclusion

This compound is a well-characterized and indispensable tool for the study of the endocannabinoid system. Its high potency and selectivity for the CB1 receptor, combined with its dual antagonist and inverse agonist properties, make it a versatile ligand for a wide range of in-vitro and in-vivo investigations. The detailed information and protocols provided in this guide are intended to facilitate further research into the complex roles of the CB1 receptor in health and disease, and to support the development of novel therapeutic agents targeting the endocannabinoid system.

References

- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An optimized approach to study endocannabinoid signaling: evidence against constitutive activity of rat brain adenosine A1 and cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

AM281: A Technical Whitepaper on the Core Pharmacology of a Selective CB1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM281, chemically identified as 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Developed in the late 1990s as an analog of the first selective CB1 antagonist, SR141716A (rimonabant), this compound has been a critical tool in elucidating the physiological and pathophysiological roles of the endocannabinoid system.[2][3][4] Its high affinity and selectivity for the CB1 receptor over the CB2 receptor have made it a valuable pharmacological probe in both in vitro and in vivo studies. This document provides an in-depth technical overview of the early research and literature on this compound, focusing on its binding characteristics, experimental protocols, and the signaling pathways it modulates.

Quantitative Data Summary

The pharmacological profile of this compound is primarily defined by its high binding affinity and selectivity for the CB1 receptor. The following tables summarize the key quantitative data from early research studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| CB1 | Rat Brain Membranes | [3H]CP55,940 | 12 | [2][3] |

| CB2 | Mouse Spleen Membranes | [3H]CP55,940 | 4200 | [2][3] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Potency of this compound

| Assay | Animal Model | Effect | IC50 (mg/kg) | Reference |

| Displacement of [131I]this compound | Mice | In vivo binding inhibition in the brain | 0.45 | [5] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. For in vivo studies, it represents the dose required to achieve 50% of the maximal effect.

Key Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound.

Radioligand Competitive Binding Assays

These assays were crucial in determining the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Objective: To determine the binding affinity of this compound for cannabinoid receptors.

-

Tissues: Brain and spleen membrane preparations were used as sources of CB1 and CB2 receptors, respectively.[2][3]

-

Radioligand: [3H]CP55,940, a potent synthetic cannabinoid agonist, was commonly used as the radiolabeled ligand.

-

Procedure:

-

Membrane preparations were incubated with a fixed concentration of the radioligand ([3H]CP55,940).

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand for receptor binding.

-

After reaching equilibrium, the bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Guinea Pig Ileum Bioassay

This functional assay was used to characterize the antagonist properties of this compound.

-

Objective: To assess the ability of this compound to antagonize the effects of a cannabinoid agonist on smooth muscle contraction.

-

Preparation: A segment of the guinea pig small intestine (ileum) was isolated and mounted in an organ bath containing a physiological salt solution.

-

Procedure:

-

The ileum preparation was stimulated with a cannabinoid receptor agonist, which inhibits neurally mediated contractions.

-

The inhibitory effect of the agonist was measured.

-

This compound was then added to the organ bath, followed by the cannabinoid agonist.

-

-

Endpoint: The ability of this compound to reverse the inhibitory effect of the cannabinoid agonist on the electrically evoked contractions of the ileum, demonstrating its antagonist activity.[2][3]

In Vivo Locomotor Activity Studies

These experiments investigated the central effects of this compound on spontaneous movement in animals.

-

Objective: To evaluate the effect of this compound on locomotor activity.

-

Animal Model: Mice were commonly used.

-

Apparatus: An open-field arena equipped with photobeams to automatically record animal movement.

-

Procedure:

-

Animals were habituated to the testing environment.

-

This compound was administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses.

-

Locomotor activity, including parameters like distance traveled, rearing frequency, and time spent in different zones of the arena, was recorded over a specific period.

-

-

Observations: this compound, when administered alone, was found to increase locomotor activity, suggesting an inverse agonist effect. It also reversed the sedative effects of cannabinoid agonists.[5]

Signaling Pathways and Mechanisms of Action

As a CB1 receptor antagonist and likely an inverse agonist, this compound modulates several downstream signaling pathways. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

CB1 Receptor Signaling Pathway

dot

Caption: CB1 Receptor Signaling Cascade and the Inhibitory Action of this compound.

Experimental Workflow for In Vivo Studies

dot

Caption: General Workflow for In Vivo Behavioral Studies with this compound.

Conclusion

Early research firmly established this compound as a high-affinity, selective CB1 receptor antagonist. Its pharmacological profile, characterized by a significant preference for CB1 over CB2 receptors, has made it an indispensable tool for investigating the endocannabinoid system. The data and experimental protocols summarized in this document highlight the foundational work that has paved the way for a deeper understanding of the therapeutic potential and physiological implications of CB1 receptor modulation. Further research building upon these early studies continues to explore the complex roles of the endocannabinoid system in health and disease.

References

- 1. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CB1 antagonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

AM281: A Technical Guide to Binding Affinity and Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM281, a derivative of the potent cannabinoid antagonist SR141716A, is a widely utilized pharmacological tool in the study of the endocannabinoid system.[1] Classified as a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1), this compound exhibits a high affinity for this receptor, which is predominantly expressed in the central nervous system.[2] Its selectivity for CB1 over the cannabinoid receptor type 2 (CB2) makes it an invaluable ligand for elucidating the physiological and pathological roles of CB1 receptor signaling. This technical guide provides a comprehensive overview of the binding affinity and receptor selectivity of this compound, complete with detailed experimental protocols and visualizations of the associated signaling pathways.

Data Presentation: Binding Affinity and Functional Potency

The binding characteristics and functional activity of this compound have been determined through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and potency.

| Receptor | Assay Type | Parameter | Value | Reference |

| CB1 | Radioligand Binding | Kᵢ | 12 nM | |

| CB2 | Radioligand Binding | Kᵢ | 4200 nM |

Table 1: this compound Binding Affinity. This table outlines the dissociation constants (Kᵢ) of this compound for cannabinoid receptors CB1 and CB2, as determined by radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

| Assay Type | Parameter | Value | Notes | Reference |

| In vivo displacement | IC₅₀ | 0.45 mg/kg | Displacement of [¹³¹I]this compound in brain areas. | [3] |

| β-arrestin | IC₅₀ | 40 nM | In vitro functional assay measuring receptor desensitization. | [4] |

Table 2: this compound Functional Potency. This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound from both in vivo and in vitro functional assays. A lower IC₅₀ value signifies greater potency.

Signaling Pathways

As an inverse agonist, this compound not only blocks the effects of CB1 agonists but also reduces the basal, constitutive activity of the CB1 receptor. This action is primarily mediated through the Gαi/o subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and other downstream signaling cascades.[6]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound.[7]

Objective: To determine the Kᵢ of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine membrane preparations, a fixed concentration of radioligand, and varying concentrations of this compound in assay buffer.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound.

-

Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins and can be used to characterize agonists, antagonists, and inverse agonists.[8]

Objective: To determine the functional potency (IC₅₀) of this compound as an inverse agonist.

Materials:

-

Membrane preparations from cells expressing CB1 receptors.

-

[³⁵S]GTPγS.

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate membrane preparations with GDP.

-

In a 96-well plate, add the membranes, varying concentrations of this compound, and [³⁵S]GTPγS in assay buffer.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the percentage of basal [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀.

cAMP Assay

This assay measures the intracellular concentration of cyclic AMP, a key second messenger in many signaling pathways.[9]

Objective: To assess the effect of this compound on adenylyl cyclase activity.

Materials:

-

Whole cells expressing CB1 receptors.

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Procedure:

-

Culture cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound.

-

To measure antagonist effects, stimulate the cells with a CB1 agonist. To measure inverse agonist effects on basal activity, this step is omitted. To measure effects on stimulated adenylyl cyclase, add forskolin.

-

Incubate for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable assay kit.

-

Generate a dose-response curve to determine the IC₅₀ of this compound for the inhibition of cAMP production.

Conclusion

This compound is a highly selective and potent CB1 receptor antagonist and inverse agonist. Its well-characterized binding affinity and functional activity make it an essential tool for investigating the endocannabinoid system. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacology of this compound and its effects on CB1 receptor-mediated signaling. The clear differences in its affinity for CB1 versus CB2 receptors underscore its utility in dissecting the specific roles of the CB1 receptor in health and disease.

References

- 1. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. marshall.edu [marshall.edu]

Methodological & Application

Application Notes and Protocols for Dissolving AM281 for In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and use of AM281, a potent and selective CB1 cannabinoid receptor antagonist/inverse agonist, for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Product Information and Storage

This compound is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents. Proper storage is essential to maintain its stability and efficacy.

| Parameter | Specification | Source(s) |

| Molecular Formula | C₂₁H₁₉Cl₂IN₄O₂ | [1] |

| Molecular Weight | 557.2 g/mol | [1] |

| Purity | ≥98% | |

| Appearance | Crystalline solid | |

| Storage (Solid) | -20°C for up to 4 years | |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Solubility of this compound

This compound exhibits poor solubility in aqueous media, necessitating the use of organic solvents for the preparation of stock solutions.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | ~1 mg/mL to 12 mg/mL | Sonication may be required to achieve higher concentrations. | [3] |

| Dimethylformamide (DMF) | ~1 mg/mL | ||

| Aqueous Buffers | Sparingly soluble | For aqueous applications, first dissolve in DMF and then dilute with the aqueous buffer. | |

| DMF:PBS (pH 7.2) (1:5) | ~0.2 mg/mL | Do not store the aqueous solution for more than one day. |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations.

Materials:

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Equilibrate this compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.572 mg of this compound.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock, if you weighed 5.572 mg, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the vial for short intervals in a water bath to aid dissolution.[3] Visually inspect the solution to ensure no solid particles remain.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the stock solution to the final working concentration for treating cells. It is critical to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. A typical working concentration range for this compound is 0.01-10 µM.[2]

-

Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture volume.

-

Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM, you would need to add 1 µL of the 10 mM stock solution.

-

-

Serial Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is recommended to perform a serial dilution. a. Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. b. Add the appropriate volume of the intermediate dilution to your final culture volume.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.[4]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is well-tolerated by your specific cell line. For most cell lines, the final DMSO concentration should be kept below 0.5%, with concentrations at or below 0.1% being preferable, especially for sensitive or primary cells.[5][6]

-

Treatment of Cells: Add the prepared working solution (and vehicle control) to your cell cultures and mix gently by swirling the plate or flask.

-

Incubation: Incubate the cells for the desired experimental duration.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for in vitro cell culture studies.

Caption: Workflow for this compound solution preparation and cell treatment.

This compound Signaling Pathway

This compound acts as an antagonist/inverse agonist at the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). Its binding prevents the activation of downstream signaling cascades typically initiated by endocannabinoids.

Caption: this compound blocks CB1 receptor signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM281 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AM281, a selective cannabinoid CB1 receptor antagonist/inverse agonist, in mouse and rat models. This document includes recommended dosage ranges, detailed experimental protocols, and an overview of the associated signaling pathways.

Data Presentation

The following tables summarize the recommended dosage ranges for this compound in various experimental paradigms for both mouse and rat models based on published studies.

Table 1: Recommended this compound Dosage for Mouse Models

| Application | Dosing Regimen | Route of Administration | Dosage Range | Vehicle | Reference |

| Morphine Withdrawal (Memory Impairment) | Acute | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Not Specified | [1][2] |

| Morphine Withdrawal (Memory Impairment) | Chronic | Intraperitoneal (i.p.) | 0.62 - 2.5 mg/kg | Not Specified | [1][2] |

| Doxorubicin-Induced Cardiotoxicity | Daily for 5 days | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | [3] |

| Object Recognition Task | Acute | Intraperitoneal (i.p.) | 5 mg/kg | Not Specified | [4] |

| Object Recognition Task | Chronic | Intraperitoneal (i.p.) | 2.5 mg/kg | Not Specified | [4] |

Table 2: Recommended this compound Dosage for Rat Models

| Application | Dosing Regimen | Route of Administration | Dosage Range | Vehicle | Reference |

| Conditioned Place Preference (CPP) | Not Specified | Not Specified | 0.1, 0.5, or 2.5 mg/kg | Not Specified | [5] |